molecular formula C6H7NO3 B1590972 Ethyl isoxazole-4-carboxylate CAS No. 80370-40-7

Ethyl isoxazole-4-carboxylate

Cat. No. B1590972
CAS RN: 80370-40-7
M. Wt: 141.12 g/mol
InChI Key: SNBLIYQEFSVZLK-UHFFFAOYSA-N
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Description

Ethyl isoxazole-4-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Ethyl oxazole-4-carboxylate .


Molecular Structure Analysis

The molecular formula of Ethyl isoxazole-4-carboxylate is C₆H₇NO₃ . The molecular weight is 141.1300 g/mol . The IUPAC Standard InChIKey is JOWMDIFULFYASV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Isoxazole derivatives are synthesized via one-pot multicomponent reactions of substituted aldehydes with NH2OH.HCl, and ethyl acetoacetate using DABCO as an organocatalyst in an aqueous medium . The 3,5-disubstituted isoxazoles thus obtained reacted with n-butyllithium to form the 4-lithio derivatives, as shown by conversion to 4-carboxylic acids and 4-iodocompounds .


Physical And Chemical Properties Analysis

Ethyl isoxazole-4-carboxylate is a solid substance . It has a refractive index of n20/D 1.467 and a density of 1.177 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Isoxazole Derivatives

Ethyl isoxazole-4-carboxylate is a key compound in the synthesis of various isoxazole derivatives. For example, lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, a functionalized isoxazole AMPA analog, occurs at the C-5 methyl group. This derivative can be transformed selectively into corresponding homologated methyl esters (Zhou & Natale, 1998). Similarly, ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates, which are synthesized by irradiation in acetone (Cox, Prager, Svensson, & Taylor, 2003).

Biological Activity

Isoxazole derivatives, including those synthesized from ethyl isoxazole-4-carboxylate, exhibit significant biological activities. A study on the synthesis of 3-aryl-4-arylamine methyl isoxazole derivatives from ethyl 3-arylisoxazole-4-carboxylate reported that these compounds showed good inhibitory effects against aphids and armyworms, highlighting their potential as insecticidal and bactericidal agents (Li et al., 2020).

Polymorphic and Solvate Structures

Ethyl ester and carboxylic acid derivatives of isoxazole, like those derived from ethyl isoxazole-4-carboxylate, have been studied for their polymorphic and solvate structures. These studies provide insights into the stability and crystallization behavior of these compounds, which is crucial for their potential applications in pharmaceuticals (Salorinne, Lahtinen, Marjomäki, & Häkkinen, 2014).

Synthesis of Cyclopiazonic Acid

Ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, synthesized from ethyl isoxazole-4-carboxylate, has been utilized in the synthesis of α-cyclopiazonic acid. This synthesis route is suitable for large-scale use and could be adapted for chiral compounds (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Safety And Hazards

Ethyl isoxazole-4-carboxylate may cause long-lasting harmful effects to aquatic life. It harms public health and the environment by destroying ozone in the upper atmosphere . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

In view of the enormous significance of isoxazoles, it is always imperative to unleash new eco-friendly synthetic strategies . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .

properties

IUPAC Name

ethyl 1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-7-10-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBLIYQEFSVZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CON=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575301
Record name Ethyl 1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl isoxazole-4-carboxylate

CAS RN

80370-40-7
Record name Ethyl 1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1,2-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
BA Chalyk, KV Hrebeniuk… - European Journal of …, 2018 - Wiley Online Library
The reaction of chloroximes that have a protected amino group and active methylene nitriles under basic conditions has been shown to give functionalized 5‐aminoisoxazoles in yields …
C Quan, M Kurth - The Journal of Organic Chemistry, 2004 - ACS Publications
A library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds has been prepared. Our strategy was explored in solution phase first as follows. PMB-protected 3-butyn…
Number of citations: 51 pubs.acs.org
RS McElhinney, DJ Donnelly… - Journal of medicinal …, 1998 - ACS Publications
… Ethyl isoxazole-4-carboxylate resulted from oximation of (ethoxycarbonyl)malonaldehyde; 46 isoxazole-4-methanol was obtained by reduction, similar to the homologous tertiary …
Number of citations: 85 pubs.acs.org
KC Rider, DJ Burkhart, C Li, AR McKenzie, JK Nelson… - Arkivoc, 2010 - arkat-usa.org
A diverse set of isoxazoles, with activity in three different disease categories, was reduced asymmetrically from pro-chiral ketones to chiral alcohols using the Corey-Bakshi-Shibata …
Number of citations: 4 www.arkat-usa.org
X Sun, J Zhu, H You, B Chen, F Chen - 2021 - researchsquare.com
… , the reaction yields were found to be centred below 40%, especially when four of additives — benzo[c]isoxazole, ethyl 5-methylisoxazole- 4-carboxylate, ethyl isoxazole-4-carboxylate, …
Number of citations: 3 www.researchsquare.com
H Kadri - 2010 - search.proquest.com
Cancer is a leading cause of death worldwide. Chemotherapy is the main approach used currently for the treatment and management of this disease especially disseminated malignant …
Number of citations: 3 search.proquest.com

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